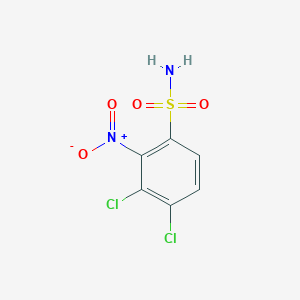

3,4-Dichloro-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(15(9,13)14)6(5(3)8)10(11)12/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHPHFKOTIFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271395 | |

| Record name | Benzenesulfonamide, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806367-57-6 | |

| Record name | Benzenesulfonamide, 3,4-dichloro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806367-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-nitrobenzenesulfonamide typically involves the nitration of 3,4-dichlorobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces a nitro group into the benzene ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.

Major Products Formed

Reduction: The major product is 3,4-dichloro-2-aminobenzenesulfonamide.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation: Oxidation products are less common and depend on the specific conditions used.

Scientific Research Applications

3,4-Dichloro-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorobenzenesulfonamide: Lacks the nitro group and has different reactivity and applications.

2-Nitrobenzenesulfonamide: Lacks the chlorine atoms and has different chemical properties.

4-Nitrobenzenesulfonamide: Similar structure but different substitution pattern on the benzene ring.

Uniqueness

3,4-Dichloro-2-nitrobenzenesulfonamide is unique due to the combination of chlorine, nitro, and sulfonamide groups on the benzene ring

Biological Activity

3,4-Dichloro-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a nitro-substituted benzene ring with two chlorine atoms. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent:

- Cell Line Studies : In vitro experiments showed that this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, it was tested against triple-negative breast cancer (MDA-MB-231) and showed promising results in inhibiting cell growth .

| Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| MDA-MB-231 | 5.5 | High |

| MCF-7 | 6.0 | Moderate |

| MCF-10A (normal) | >20 | - |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes:

- Inhibition Potency : It demonstrated significant inhibitory activity against CA IX with an IC50 value in the low nanomolar range, indicating a strong selectivity for this isoform over CA II .

Case Studies

-

Study on Apoptosis Induction :

A study reported that this compound induced apoptosis in MDA-MB-231 cells. The percentage of annexin V-FITC-positive apoptotic cells increased significantly compared to controls, suggesting a mechanism involving programmed cell death as a pathway for its anticancer effects . -

Antibacterial Activity :

The compound was also assessed for antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae. Results indicated substantial inhibition at concentrations around 50 μg/mL, showing potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3,4-Dichlorobenzenesulfonamide | Lacks nitro group; different reactivity | Moderate antibacterial activity |

| 2-Nitrobenzenesulfonamide | Lacks chlorine atoms; different properties | Lower anticancer activity |

| 4-Nitrobenzenesulfonamide | Different substitution pattern | Limited enzyme inhibition |

Q & A

Basic: What are the common synthetic routes for 3,4-Dichloro-2-nitrobenzenesulfonamide, and how are reaction conditions optimized for yield and purity?

Answer:

The synthesis typically involves multi-step processes, starting with the preparation of a core aromatic scaffold followed by functionalization (e.g., chlorination, sulfonamide formation). For example:

- Step 1: Cyclization reactions using amines and diketones under controlled heating to form the nitro-substituted benzene backbone .

- Step 2: Chlorination using reagents like Cl2 or SOCl2, often catalyzed by Lewis acids (e.g., FeCl3) to introduce chloro substituents .

- Step 3: Sulfonamide formation via reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine) to attach the sulfonamide group .

Optimization Strategies:

| Parameter | Adjustment Method | Impact on Yield/Purity |

|---|---|---|

| Temperature | Lower temperatures reduce side reactions | Higher purity, moderate yield |

| Catalyst Loading | Increased Lewis acid improves chlorination | Higher yield, risk of over-substitution |

| Reaction Time | Extended time for sulfonamide formation | Higher conversion, potential degradation |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., nitro and chloro groups) .

- IR Spectroscopy: Confirms sulfonamide (S=O stretching ~1350 cm<sup>-1</sup>) and nitro (N-O stretching ~1520 cm<sup>-1</sup>) functionalities .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves crystal structure, bond lengths, and angles (e.g., monoclinic system with space group P21/c and unit cell parameters a = 9.0756 Å, b = 9.7406 Å, c = 16.432 Å, β = 98.157°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.